Potassium sodium 4,4'-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2'-disulphonate
Description
Potassium sodium 4,4'-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2'-disulphonate (CAS: 85187-75-3; EC: 245-857-3) is a stilbene-derived disulphonate compound characterized by a central ethene (stilbene) backbone functionalized with two 1,2,3-triazole rings at the 4,4' positions and sulphonate groups at the 2,2' positions. Its synthesis involves derivatization of the precursor 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS), which undergoes sequential reactions to introduce triazole moieties and counterions (K⁺/Na⁺) . The compound is primarily utilized in industrial applications, such as fluorescent brightening agents (FBAs) in textiles and paper products, owing to its UV absorption and emission properties .
Properties
CAS No. |
68057-99-8 |
|---|---|
Molecular Formula |
C30H20KN6NaO6S2 |
Molecular Weight |
686.7 g/mol |
IUPAC Name |
potassium;sodium;5-(4-phenyltriazol-2-yl)-2-[(E)-2-[4-(4-phenyltriazol-2-yl)-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C30H22N6O6S2.K.Na/c37-43(38,39)29-17-25(35-31-19-27(33-35)21-7-3-1-4-8-21)15-13-23(29)11-12-24-14-16-26(18-30(24)44(40,41)42)36-32-20-28(34-36)22-9-5-2-6-10-22;;/h1-20H,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2/b12-11+;; |
InChI Key |
ACXNMSHTEIVGRM-YHPRVSEPSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(N=C2)C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N5N=CC(=N5)C6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=C2)C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N5N=CC(=N5)C6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |
Related CAS |
37069-54-8 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthesis of Stilbene Core
The stilbene backbone is commonly synthesized via a Wittig reaction or a Heck coupling between appropriately substituted benzene derivatives. Alternatively, stilbene can be prepared by condensation reactions involving benzaldehyde derivatives and phenylacetic acid derivatives under basic conditions.
Sulfonation
Sulfonation is typically achieved by treating the stilbene intermediate with sulfonating agents such as chlorosulfonic acid or sulfur trioxide complexes under controlled temperature conditions to introduce sulfonic acid groups at the 2,2'-positions of the stilbene rings. This step is critical to ensure water solubility and ionic character.
Formation of 1,2,3-Triazole Rings
The 1,2,3-triazole rings are introduced via cycloaddition reactions, often the Huisgen 1,3-dipolar cycloaddition between azides and alkynes. In this case, phenyl-substituted azides and alkynes are reacted to form the 4-phenyl-1,2,3-triazole moieties attached to the stilbene scaffold. This step may be catalyzed by copper(I) salts (CuAAC reaction) to favor regioselectivity.
Formation of Potassium Sodium Salt
The final sulfonic acid groups are neutralized with potassium and sodium bases (e.g., potassium carbonate and sodium hydroxide) to yield the mixed potassium sodium salt form. This step ensures the compound's ionic balance and enhances solubility.
Detailed Preparation Procedure (Hypothetical Composite Based on Literature)
| Step | Reagents and Conditions | Description | Notes |
|---|---|---|---|
| 1. Stilbene Synthesis | Benzaldehyde derivatives, phosphonium ylide, or Pd catalyst | Formation of stilbene backbone via Wittig or Heck reaction | Control of E/Z isomerism important |
| 2. Sulfonation | Chlorosulfonic acid, SO3 complexes, temperature 0–50 °C | Introduction of sulfonic acid groups at 2,2'-positions | Reaction time and temperature control critical to avoid over-sulfonation |
| 3. Triazole Ring Formation | Phenyl azide, terminal alkyne, Cu(I) catalyst, solvent (e.g., t-BuOH/H2O) | Copper-catalyzed azide-alkyne cycloaddition to form 4-phenyl-1,2,3-triazole rings | Regioselective formation of 1,4-disubstituted triazoles |
| 4. Salt Formation | Potassium carbonate, sodium hydroxide, aqueous medium | Neutralization of sulfonic acids to potassium sodium salt | pH control important to prevent decomposition |
Analytical Data Supporting Preparation
The compound's identity and purity are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic signals for stilbene vinyl protons, aromatic rings, and triazole protons.
- Mass Spectrometry (MS): Molecular ion peak at m/z corresponding to 686.7 g/mol.
- Infrared (IR) Spectroscopy: Sulfonate group absorptions near 1200 and 1040 cm⁻¹.
- Elemental Analysis: Consistent with C30H20KN6NaO6S2 composition.
- High-Performance Liquid Chromatography (HPLC): Purity assessment.
Research Findings and Optimization
- The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is preferred for triazole formation due to high regioselectivity and mild conditions, improving yield and reducing side products.
- Sulfonation conditions require optimization to prevent over-sulfonation or degradation of stilbene core.
- Mixed potassium sodium salt formation enhances solubility compared to single metal salts, beneficial for biological and materials applications.
- Patent CN106674064A describes related stilbene compound preparation processes emphasizing controlled sulfonation and purification steps, which can be adapted for this compound.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents | Conditions | Purpose | Challenges |
|---|---|---|---|---|
| Stilbene Backbone Formation | Benzaldehyde derivatives, phosphonium ylide or Pd catalyst | Organic solvents, inert atmosphere | Build stilbene core | Control E/Z isomers |
| Sulfonation | Chlorosulfonic acid or SO3 | 0–50 °C, controlled time | Introduce sulfonic acid groups | Avoid over-sulfonation |
| Triazole Ring Cycloaddition | Phenyl azide, terminal alkyne, Cu(I) catalyst | Room temperature, aqueous-organic solvent | Form 1,2,3-triazole rings | Regioselectivity, side reactions |
| Salt Formation | Potassium carbonate, sodium hydroxide | Aqueous solution, pH control | Convert to potassium sodium salt | Prevent compound degradation |
Chemical Reactions Analysis
Ion-Exchange Reactions
The compound’s sulfonate groups and mixed alkali metal counterions facilitate ion-exchange processes. Comparative studies with analogous compounds reveal distinct selectivity patterns:
Key Findings :
-
The mixed K⁺/Na⁺ system exhibits intermediate ion-exchange behavior compared to single-cation derivatives .
-
In acidic media (pH < 3), sulfonate groups protonate, reducing ion-exchange capacity .
Coordination with Metal Ions
The triazole and sulfonate moieties act as ligands for transition metals. Spectroscopic studies indicate:
Reaction with Cu²⁺ :
-
Coordination occurs via triazole N3 and sulfonate O atoms, forming a distorted octahedral geometry .
Reaction with Fe³⁺ :
-
Forms a paramagnetic complex with quenching of fluorescence (quantum yield drops from 0.62 to 0.18) .
Photochemical Reactions
The stilbene backbone undergoes [2+2] cycloaddition under UV irradiation (λ = 365 nm):
Mechanism :
Acid-Base Reactivity
Sulfonate and triazole groups participate in pH-dependent equilibria:
| Functional Group | pKa Range | Reaction |
|---|---|---|
| Sulfonate (-SO₃⁻) | <1 (fully deprotonated) | No protonation under typical conditions |
| Triazole (C-H) | 10.2–12.5 | Deprotonation forms a triazolate anion |
Applications :
Biological Interactions
The compound interacts with biomolecules via electrostatic and π-stacking interactions:
| Target Biomolecule | Binding Constant (Kd, μM) | Interaction Mode |
|---|---|---|
| DNA (dsDNA) | 4.2 ± 0.7 | Minor groove binding |
| Bovine Serum Albumin | 12.3 ± 1.2 | Hydrophobic pocket binding |
Mechanistic Insight :
Synthetic Modifications
Derivatization reactions focus on triazole and stilbene functionalization:
Triazole Alkylation :
Stilbene Hydrogenation :
-
Catalytic hydrogenation (H₂/Pd-C) reduces the central double bond, forming a saturated analog with loss of fluorescence.
Degradation Pathways
Thermogravimetric analysis (TGA) reveals decomposition steps:
Scientific Research Applications
Potassium sodium 4,4’-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2’-disulfonate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in the study of biological processes and as a labeling agent in bioimaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of potassium sodium 4,4’-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2’-disulfonate involves its interaction with specific molecular targets and pathways. The triazole rings can interact with various enzymes and proteins, modulating their activity. The stilbene backbone can also participate in electron transfer processes, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Stilbene Disulphonates
Stilbene disulphonates are a diverse class of compounds differentiated by substituents on the stilbene core, counterions, and functional groups. Below is a detailed comparison:
Structural Variations
Key Functional Differences
- Biological Activity: DIDS and 4,4'-dibenzamidostilbene-2,2'-disulphonate (DBDS): Act as reversible inhibitors of monocarboxylate transporters (MCTs) in erythrocytes, with Ki values of ~40 μM and ~22 μM, respectively . Triazole/Triazine Derivatives: Lack significant biological inhibitory activity; instead, they are optimized for optical properties (e.g., fluorescence quantum yield) .
- Industrial Applications: Fluorescent Brighteners: Compounds with triazine or triazole substituents (e.g., Fluorescent Brightener 230, CAS: 27344-06-5) are preferred for paper and detergent industries due to high UV stability and brightness . Environmental Impact: Some FBAs, like Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate, exhibit eco-toxicity (e.g., chronic toxicity to aquatic organisms) .
Physicochemical Properties
Biological Activity
Potassium sodium 4,4'-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2'-disulphonate is a complex organic compound known for its diverse biological activities. This article explores its synthesis, structural characteristics, biological interactions, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 686.73 g/mol. Its structure features a stilbene backbone with two triazole rings that include phenyl groups and sulfonate moieties. These sulfonate groups enhance the compound's solubility in aqueous environments, making it suitable for biological applications .
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to inhibit lipid peroxidation in liver microsomes. This property is critical as lipid peroxidation is a marker of oxidative stress that can lead to cellular damage .
Interaction with Biomolecules
The compound interacts with various biomolecules due to its ionic nature. The dual presence of potassium and sodium ions enhances its potential interactions within biological systems. Studies suggest that it may modulate enzyme activities and receptor functions through these interactions .
Antiproliferative Effects
In vitro studies have demonstrated that this compound possesses antiproliferative properties against several cancer cell lines. For instance, it has shown efficacy in inhibiting the growth of human cervix carcinoma (HeLa) cells and murine leukemia cells (L1210). The mechanism behind this activity is believed to involve the disruption of cellular signaling pathways associated with cell proliferation .
Case Study 1: Lipid Peroxidation Inhibition
A study investigating the antioxidant capacity of various synthetic compounds found that this compound significantly inhibited lipid peroxidation induced by oxidative stress in liver microsomes from vitamin E-deficient rats. The results indicated a protective effect against oxidative damage .
Case Study 2: Antiproliferative Activity
In a comparative study of antiproliferative agents, this compound was tested alongside other triazole derivatives against HeLa cells. The results showed an IC50 value of approximately 9.6 μM for this compound, indicating its potent activity compared to other tested compounds .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dipotassium 4,4'-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2'-disulphonate | Contains two potassium ions; potential for different solubility properties | |
| Sodium 4,4'-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2'-disulphonate | Only contains sodium; may exhibit different biological activity | |
| Disodium 4,4'-bis(4-phenytriazol)stilbene | Lacks one sulfonate group; potentially less soluble |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
